Sitagliptin FP impurity A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sitagliptin FP impurity A is a chemical compound that is often encountered as an impurity in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus.
準備方法
The synthesis of Sitagliptin FP impurity A involves several steps. One method includes the reaction of a compound with toluene and propanedioic acid in the presence of pyridine, followed by refluxing and extraction with ethyl acetate . Another method involves the use of chemical resolution and asymmetric hydrogenation to obtain R-sitagliptin from commercially available starting materials . These methods avoid the use of expensive noble metal catalysts, making the synthesis more cost-effective .
化学反応の分析
Sitagliptin FP impurity A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and di-p-toluoyl-L-tartaric acid for resolving racemates . The major products formed from these reactions include R-sitagliptin and other intermediates used in the synthesis of Sitagliptin .
科学的研究の応用
Sitagliptin FP impurity A is primarily used in pharmaceutical research. It is useful in product development, ANDA and DMF filing, quality control, method validation, and stability studies . It is also employed in the identification of unknown impurities and the assessment of genotoxic potential . Additionally, it serves as a reference standard in laboratory tests as prescribed by the European Pharmacopoeia .
作用機序
Sitagliptin, the parent compound, exerts its effects by inhibiting dipeptidyl peptidase-4 (DPP-4), which slows the inactivation of incretins like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This inhibition leads to increased insulin secretion and decreased glucagon release, improving blood glucose control.
類似化合物との比較
Sitagliptin FP impurity A can be compared with other impurities and related compounds such as vildagliptin impurities. Both Sitagliptin and vildagliptin are DPP-4 inhibitors used in the treatment of type 2 diabetes . this compound is unique due to its specific chemical structure and the conditions under which it is formed during the synthesis of Sitagliptin . Other similar compounds include Sitagliptin EP impurity A, Sitagliptin EP impurity B, and Sitagliptin EP impurity C .
特性
IUPAC Name |
2-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIOBAOATSWLLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。